1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.
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Overview
Description
1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. is a complex organic compound that belongs to the class of indole alkaloids. These compounds are known for their intricate structures and significant biological activities. The compound is derived from aspidospermidine, a well-known indole alkaloid, and features a unique dioxolo-indolizino-carbazole framework.
Preparation Methods
The synthesis of 1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. typically involves multiple steps, starting from readily available natural products such as vindoline. The synthetic route includes the removal of specific functional groups and the formation of new bonds through various chemical reactions. For instance, the Corey–Winter olefination is used to remove the 1,2-diol moiety, and radical cyclization is employed to form the indole unit . Industrial production methods may involve optimizing these steps to achieve higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Often employing hydrogenation or metal hydrides.
Substitution: Utilizing nucleophilic or electrophilic reagents to introduce new functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other indole alkaloids, 1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. stands out due to its unique dioxolo-indolizino-carbazole framework. Similar compounds include:
Vinblastine: Known for its anticancer properties.
Conophylline: Studied for its biological activities.
Tabersonine: A precursor in the synthesis of various indole alkaloids.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.
Properties
Molecular Formula |
C24H28N2O5S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
methyl (1R,9R,10S,14R,15R,22R)-15-ethyl-5-methoxy-8-methyl-12-sulfanylidene-11,13-dioxa-8,19-diazahexacyclo[13.6.1.01,9.02,7.010,14.019,22]docosa-2(7),3,5,16-tetraene-10-carboxylate |
InChI |
InChI=1S/C24H28N2O5S/c1-5-22-9-6-11-26-12-10-23(17(22)26)15-8-7-14(28-3)13-16(15)25(2)18(23)24(20(27)29-4)19(22)30-21(32)31-24/h6-9,13,17-19H,5,10-12H2,1-4H3/t17-,18+,19+,22+,23+,24-/m0/s1 |
InChI Key |
CWANURKXEIRNCJ-LNXHVWRRSA-N |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]5([C@@H]2OC(=S)O5)C(=O)OC)N(C6=C4C=CC(=C6)OC)C |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C5(C2OC(=S)O5)C(=O)OC)N(C6=C4C=CC(=C6)OC)C |
Origin of Product |
United States |
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